![molecular formula C17H19ClN4O4 B2961330 ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate CAS No. 847398-44-1](/img/structure/B2961330.png)
ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these rings suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings would likely influence the overall shape and properties of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrimidine and piperazine rings might undergo reactions such as substitution or addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperazine rings might affect its solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agent
The compound has been investigated for its potential as an anti-tubercular agent . It’s part of a series of novel derivatives designed to combat Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). These compounds have shown significant activity against the H37Ra strain of Mycobacterium tuberculosis, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that the compound could be a valuable addition to the current arsenal of TB medications, especially in the face of multi-drug resistant strains of the bacterium.
Anti-Parasitic Activity
Research indicates that derivatives of this compound exhibit anti-parasitic activity . They have been tested against pathogens like Giardia lamblia and Trichomonas vaginalis , which cause giardiasis and trichomoniasis, respectively. Some synthesized compounds have shown superior activity compared to the standard drug metronidazole, which is commonly used to treat these infections . This highlights the compound’s potential in developing new treatments for parasitic infections.
Antibacterial Properties
The compound’s derivatives have also demonstrated antibacterial properties . They have been effective against Clostridium sporogenes , a bacterium associated with various infections. The activity of these compounds has been found to be more potent than metronidazole in some cases . This suggests a possible role for the compound in treating bacterial infections, particularly those caused by anaerobic bacteria.
Cytotoxicity Evaluation
An important aspect of pharmaceutical development is assessing the cytotoxicity of new compounds. The derivatives of this compound have been evaluated on HEK-293 (human embryonic kidney) cells to determine their safety profile. Results indicate that the most active compounds are non-toxic to human cells . This is crucial for advancing the compound through the drug development pipeline as a potential therapeutic agent.
Molecular Docking Studies
Molecular docking studies: have been conducted to understand the interactions of the compound’s derivatives at the molecular level. These studies help in predicting the orientation and binding affinity of the compound to its target, which is essential for drug design. The molecular interactions revealed by docking studies support the suitability of these compounds for further development as therapeutic agents .
Crystallography for Drug Design
Single crystals of certain derivatives have been developed to aid in drug designCrystallography provides detailed information about the molecular and crystal structure, which is invaluable for understanding how the compound interacts with its biological targets and for optimizing its activity . This can lead to the design of more effective drugs with fewer side effects.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include exploring its potential biological activities and optimizing its synthesis. Given the wide range of activities associated with compounds containing pyrimidine and piperazine rings, this compound could be a promising candidate for further study .
Eigenschaften
IUPAC Name |
ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4/c1-2-26-17(25)21-9-7-20(8-10-21)14-11-15(23)22(16(24)19-14)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIFBFMIOCHKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)
![N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2961251.png)
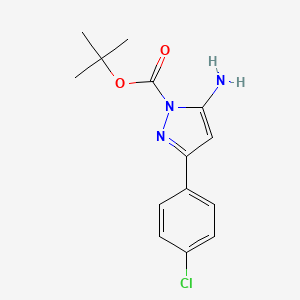

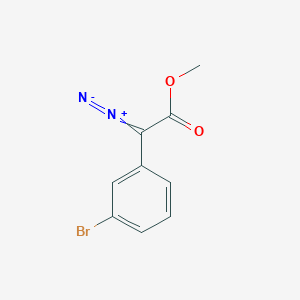
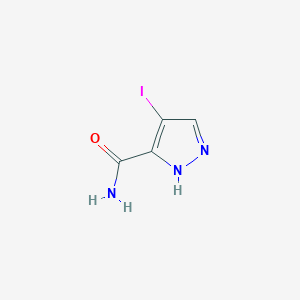
![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)
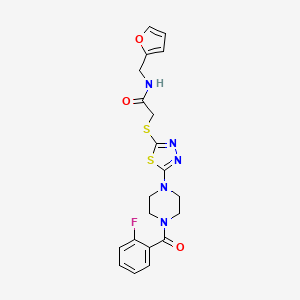
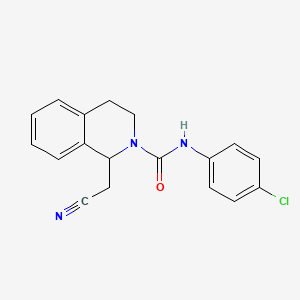
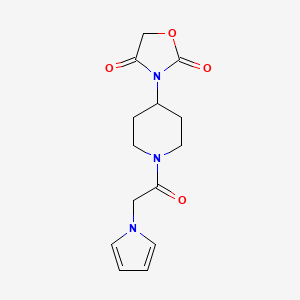
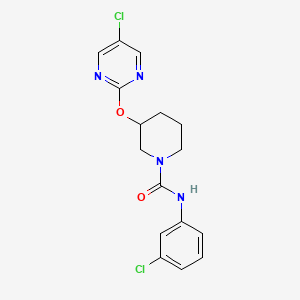
![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)
![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)